N-(2-phenylethyl)-3-(trifluoromethyl)benzamide N-(2-phenylethyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 135726-92-0
VCID: VC21438661
InChI: InChI=1S/C16H14F3NO/c17-16(18,19)14-8-4-7-13(11-14)15(21)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C16H14F3NO
Molecular Weight: 293.28g/mol

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide

CAS No.: 135726-92-0

Cat. No.: VC21438661

Molecular Formula: C16H14F3NO

Molecular Weight: 293.28g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide - 135726-92-0

Specification

CAS No. 135726-92-0
Molecular Formula C16H14F3NO
Molecular Weight 293.28g/mol
IUPAC Name N-(2-phenylethyl)-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H14F3NO/c17-16(18,19)14-8-4-7-13(11-14)15(21)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21)
Standard InChI Key ZEFVLBILODMYHT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Properties and Structure

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide is an organic compound belonging to the benzamide family, featuring a 3-(trifluoromethyl)benzene core connected via an amide linkage to a phenylethyl group. This structural arrangement creates a compound with specific physicochemical properties that influence its behavior in various chemical and biological systems.

Basic Structural Information

The compound consists of three key structural components: a phenylethyl moiety, an amide linkage, and a trifluoromethyl-substituted benzene ring. The trifluoromethyl group (-CF₃) at the meta position of the benzene ring contributes significantly to the compound's properties by increasing its lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₆H₁₄F₃NO
Molecular Weight293.28-293.29 g/mol
CAS Number135726-92-0
IUPAC NameN-(2-phenylethyl)-3-(trifluoromethyl)benzamide
InChIKeyZEFVLBILODMYHT-UHFFFAOYSA-N

Physical and Chemical Characteristics

The compound exists as a solid at room temperature. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to its potential ability to cross biological membranes. The amide functional group provides hydrogen bonding capability, influencing the compound's solubility and potential interactions with biological targets.

Spectroscopic Characterization

Spectroscopic methods provide essential data for structural confirmation and purity assessment of N-(2-phenylethyl)-3-(trifluoromethyl)benzamide.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers valuable insights into the structural arrangement of the compound. The ¹H NMR spectrum of N-(2-phenylethyl)-3-(trifluoromethyl)benzamide has been recorded in DMSO-d₆ at 308°C using a 300.135 MHz spectrometer . The spectrum shows characteristic signals corresponding to the aromatic protons of both phenyl rings, the methylene protons of the ethyl linker, and the amide proton.

Structural Confirmation

While specific detailed spectroscopic data for N-(2-phenylethyl)-3-(trifluoromethyl)benzamide is limited in the provided sources, related compounds provide insight into expected spectral features. For instance, similar benzamide derivatives typically show characteristic ¹H NMR signals in the following regions:

  • Aromatic protons: δ 7.0-8.2 ppm

  • Methylene protons: δ 2.8-3.6 ppm

  • Amide proton: δ 8.0-9.0 ppm

Synthetic Methodologies

Several approaches exist for synthesizing N-(2-phenylethyl)-3-(trifluoromethyl)benzamide, each with specific advantages in terms of yield, purity, and scalability.

General Synthetic Routes

The synthesis of N-(2-phenylethyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with phenylethylamine in the presence of a base. This approach represents a common method for amide bond formation in benzamide derivatives.

Aqueous Synthesis Method

An environmentally friendly approach for synthesizing similar benzamide compounds involves an aqueous reaction system. For instance, N-(2-phenylethyl)benzamide (a related compound without the trifluoromethyl group) can be prepared by reacting benzoyl chloride with phenylethylamine in the presence of alkali metal hydroxide in water . This method offers several advantages:

  • Elimination of organic solvents, reducing environmental impact

  • Simplified purification process, as the product precipitates from the aqueous solution

  • High yields, reported to reach up to 99%

The reaction conditions for this aqueous synthesis method include:

  • Temperature maintenance below 10°C during addition of the acid chloride

  • Room temperature reaction for approximately 3 hours

  • Simple filtration, washing, and drying to obtain the pure product

Structural Analogues and Derivatives

N-(2-phenylethyl)-3-(trifluoromethyl)benzamide belongs to a broader family of benzamide derivatives, many of which exhibit interesting chemical and biological properties.

Related Trifluoromethyl Benzamide Compounds

Several structurally related compounds have been reported in the literature, including:

CompoundKey Structural DifferenceMolecular Formula
N-(2-phenylethyl)-N-methyl-3-(trifluoromethyl)benzamideAddition of N-methyl groupC₁₇H₁₆F₃NO
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamideCyclopropyl and hydroxyl groups on ethyl linker; ortho-CF₃C₁₉H₁₈F₃NO₂
3-Nitro-N-[(1r)-1-Phenylethyl]-5-(trifluoromethyl)benzamideNitro group; modified ethyl linkerC₁₆H₁₃F₃N₂O₃

Structure-Activity Relationships

The trifluoromethyl group is a common pharmacophore known to enhance metabolic stability and lipophilicity, potentially affecting binding interactions with biological targets. The position of this group (meta in the compound of interest) can significantly influence the compound's chemical behavior and biological activity.

Modifications to the basic benzamide scaffold, such as the addition of substituents or alterations to the linking groups, can produce compounds with diverse properties and potential applications. For instance, some related trifluoromethyl benzamide derivatives have been investigated for their biological activities, including potential therapeutic applications .

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